REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.O.O[CH2:8][CH2:9][CH2:10][CH:11]=[O:12]>[Cr].[Co].O1CCCC1>[O:1]1[CH:2]=[CH:3][CH2:4][CH2:5]1.[O:12]1[CH:8]=[CH:9][CH:10]=[CH:11]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
catalyst
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr].[Co]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the resulting liquid
|
Type
|
CUSTOM
|
Details
|
been formed with a selectivity of 65%
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |